Dimethyl-phenyl-(trimethylsilyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-phenyl-(trimethylsilyl)methylsilane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-phenyl-(trimethylsilyl)methylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylacetylene with trimethylsilyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-phenyl-(trimethylsilyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl-phenyl-(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent in the synthesis of polymers and other complex molecules.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl-phenyl-(trimethylsilyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The phenyl group contributes to the compound’s stability and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the trimethylsilyl group.
Trimethyl(phenyl)silane: Contains a trimethylsilyl group but differs in the position of the phenyl group.
Diphenylsilane: Contains two phenyl groups instead of one.
Uniqueness
Dimethyl-phenyl-(trimethylsilyl)methylsilane is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
dimethyl-phenyl-(trimethylsilylmethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAZNJQGWLJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.